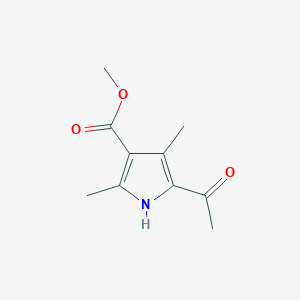

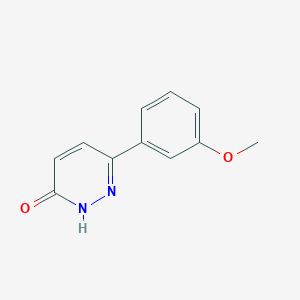

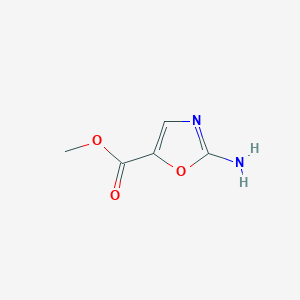

![molecular formula C13H9NO4 B3022667 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid CAS No. 887976-73-0](/img/structure/B3022667.png)

6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid

概要

説明

The compound “6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid” is a derivative of nicotinic acid, also known as niacin or vitamin B3, with a benzo[d][1,3]dioxol-5-yl group attached at the 6-position . The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether that is often found in a variety of pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring (from the nicotinic acid) and a benzodioxole ring (from the benzo[d][1,3]dioxol-5-yl group) connected at one position . The exact structure would depend on the specific orientation and configuration of these rings .Chemical Reactions Analysis

As for the chemical reactions, it would largely depend on the reaction conditions and the reagents used. The pyridine ring in the nicotinic acid part of the molecule might undergo electrophilic substitution reactions, while the ether part of the benzodioxole might be susceptible to reactions with strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and position of the functional groups within the molecule .科学的研究の応用

Synthesis Applications

- Novel Synthesis Methods : A study by Chua et al. (2008) describes an efficient synthesis method for 5-oxo-6-carboxy-naphthyridines, which involves the acylation of activated 3-nicotinic acids, including compounds similar to 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid. This process is highlighted for its efficiency in producing pure naphthyridine products (Chua et al., 2008).

Chemical Properties and Reactions

- Investigation of Electrode Potentials : Riahi et al. (2007) conducted a study on the electrode potentials of compounds similar to 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid. They combined experimental and computational methods to analyze the geometric parameters and vibrational frequencies of these compounds, providing insights into their electrochemical properties (Riahi et al., 2007).

Biological Activity

Antimicrobial Activity : Research by Khattab (2005) explored the antimicrobial activity of compounds derived from nicotinic acid, including benzoyl and nicotinoyl hydrazide derivatives. These studies reveal the potential biological applications of these compounds in combating bacterial infections (Khattab, 2005).

Herbicidal Activity : Fu et al. (2021) designed and synthesized aryl-formyl piperidinone derivatives, incorporating nicotinic acid components. These were evaluated for their herbicidal activity, offering insights into the agricultural applications of these compounds (Fu et al., 2021).

Molecular Synthesis and Imaging

Fluorescence Studies for Hybridization of Oligodeoxyribonucleotides : Singh and Singh (2007) synthesized novel fluorophores related to 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid for labeling nucleosides. These studies demonstrate the potential use of these compounds in enhancing the visualization of biomolecular interactions (Singh & Singh, 2007).

Synthesis of Radiotracers for Imaging : Gao et al. (2018) explored the synthesis of carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers in imaging, particularly for Alzheimer's disease. This highlights the application of such compounds in medical diagnostics and research (Gao et al., 2018).

作用機序

Target of Action

It is structurally similar to niacin, also known as nicotinic acid . Niacin is a B vitamin that is used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions .

Mode of Action

Niacin acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .

Biochemical Pathways

Niacin, a structurally similar compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription process .

Pharmacokinetics

It’s worth noting that the compound’s skin permeation is reported to be -686 cm/s , which may impact its bioavailability.

Result of Action

Some structurally similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines .

Safety and Hazards

将来の方向性

The future directions for this compound could involve further studies to explore its potential uses. This could include biological or pharmacological studies if the compound is intended to be used as a drug. Additionally, studies could be done to optimize its synthesis or to modify its structure to improve its properties .

特性

IUPAC Name |

6-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)9-1-3-10(14-6-9)8-2-4-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKJEXASXBADSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647043 | |

| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887976-73-0 | |

| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

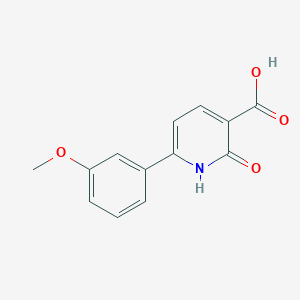

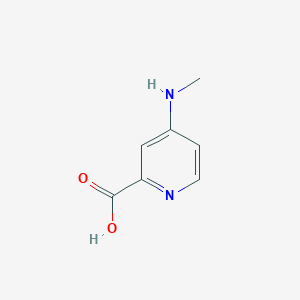

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)